

# An In-depth Technical Guide to 2,4-Difluoro-D-phenylalanine

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## Compound of Interest

Compound Name: 2,4-Difluoro-D-Phenylalanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Difluoro-D-phenylalanine**, a synthetic amino acid of significant interest in biochemical research and pharmaceutical development. Its unique structural properties, imparted by the difluorinated phenyl ring, make it a valuable tool for creating novel peptides and therapeutics with enhanced stability and biological activity.

## Core Compound Properties

**2,4-Difluoro-D-phenylalanine** is a derivative of the natural amino acid D-phenylalanine. The strategic placement of two fluorine atoms on the phenyl ring alters its electronic properties, which can lead to enhanced binding affinities, improved metabolic stability, and unique conformational constraints when incorporated into peptides and proteins.<sup>[1][2]</sup>

## Quantitative Data Summary

The physicochemical properties of **2,4-Difluoro-D-phenylalanine** and its common derivatives used in peptide synthesis are summarized below for easy comparison.

Property	2,4-Difluoro-D-phenylalanine	Boc-2,4-Difluoro-D-phenylalanine	Fmoc-2,4-Difluoro-D-phenylalanine
CAS Number	266360-60-5[1][3]	167993-24-0[4]	1217820-78-4[5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>2</sub> [1][3][6]	C <sub>14</sub> H <sub>17</sub> F <sub>2</sub> NO <sub>4</sub> [4]	C <sub>24</sub> H <sub>19</sub> F <sub>2</sub> NO <sub>4</sub> [5]
Molecular Weight	201.17 g/mol [1][3][6]	301.29 g/mol [4]	423.41 g/mol [5]
Appearance	White to off-white solid[7]	-	White powder[5]
Synonyms	D-Phe(2,4-DiF)-OH, (R)-2-Amino-3-(2,4-difluorophenyl)propionic acid[1]	Boc-D-Phe(2,4-DiF)-OH[4]	Fmoc-D-Phe(2,4-DiF)-OH[5]
Storage Conditions	2 - 8 °C[1]	2 - 8 °C[4]	2 - 8 °C[5]

## Experimental Protocols

Detailed methodologies for the application of fluorinated phenylalanine analogs are crucial for successful research outcomes. While specific protocols for **2,4-Difluoro-D-phenylalanine** are not widely published, the following are adapted from established methods for similar fluorinated amino acids and are expected to be highly applicable.[8][9]

### Protocol 1: Biosynthetic Incorporation into Recombinant Proteins

This protocol describes the incorporation of **2,4-Difluoro-D-phenylalanine** into a protein of interest expressed in *E. coli*. This method is commonly used for producing proteins for structural analysis, such as <sup>19</sup>F NMR spectroscopy.[8][10]

Materials:

- E. coli expression strain (e.g., BL21(DE3)) with the plasmid for the target protein.
- M9 minimal media components.

- **2,4-Difluoro-D-phenylalanine.**
- L-Tyrosine and L-Tryptophan.
- Glucose (or other carbon source).
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG).
- Appropriate antibiotic.

#### Methodology:

- **Starter Culture:** Inoculate 5-10 mL of Luria-Bertani (LB) medium (with antibiotic) with a single colony of the expression strain. Grow overnight at 37°C with vigorous shaking.[8]
- **Main Culture Growth:** Inoculate 1 L of M9 minimal medium (with antibiotic) with the starter culture to an initial optical density at 600 nm ( $OD_{600}$ ) of approximately 0.05-0.1. Grow the culture at 37°C until the  $OD_{600}$  reaches 0.6-0.8.[8]
- **Amino Acid Addition:** Reduce the culture temperature to 18-20°C. Add sterile **2,4-Difluoro-D-phenylalanine** to a final concentration of 50-100 mg/L. Supplement with L-Tyrosine and L-Tryptophan (50 mg/L each) to prevent the host cell from converting the fluorinated analog.[8]
- **Induction:** After a 20-30 minute incubation with the amino acids, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[8][11]
- **Expression and Harvest:** Continue incubation at the lower temperature (18-20°C) for 16-20 hours. Harvest the cells via centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet can then be used for protein purification.[8]

## Protocol 2: Quantification by LC-MS/MS

This protocol provides a framework for the sensitive quantification of **2,4-Difluoro-D-phenylalanine** in biological samples, which is essential for pharmacokinetic and metabolic studies. The method is adapted from general procedures for amino acid analysis.[9]

#### Materials:

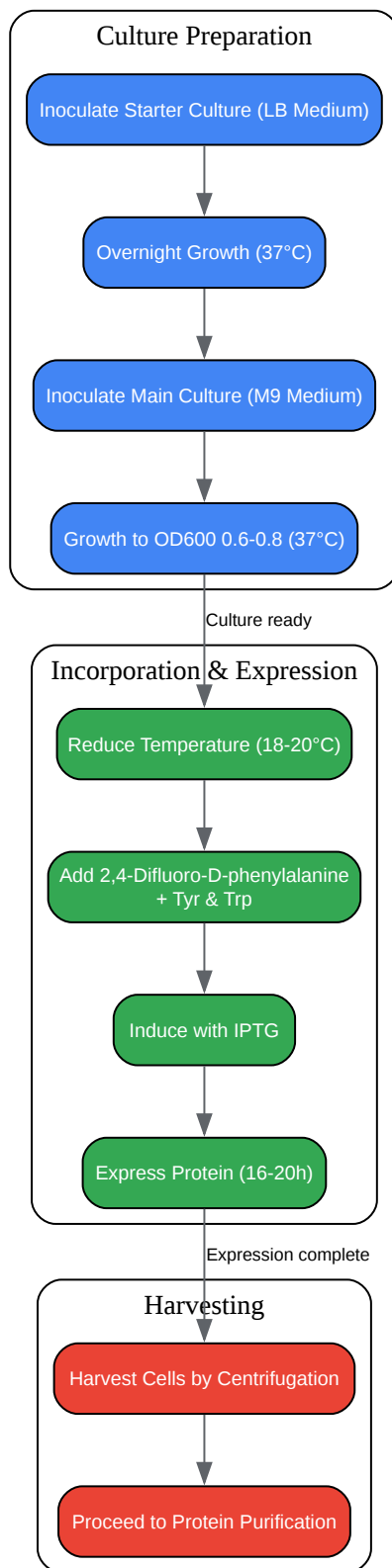
- Biological sample (e.g., plasma, tissue homogenate).
- Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte).
- Acetonitrile (ACN) or other protein precipitation agent.
- Formic acid.
- LC-MS/MS system with a C18 reverse-phase column.

#### Methodology:

- Sample Preparation: Thaw biological samples. To 100  $\mu\text{L}$  of the sample, add 10  $\mu\text{L}$  of the IS working solution.
- Protein Precipitation: Add 300  $\mu\text{L}$  of cold ACN containing 0.1% formic acid to precipitate proteins. Vortex vigorously and incubate at  $-20^{\circ}\text{C}$  for 30 minutes.
- Centrifugation: Centrifuge the samples at high speed (e.g.,  $14,000 \times g$ ) for 10 minutes at  $4^{\circ}\text{C}$  to pellet the precipitated protein.
- Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.
- LC-MS/MS Analysis:
  - Chromatography: Inject the sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
  - Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for **2,4-Difluoro-D-phenylalanine** and the IS must be determined empirically.
- Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the IS and comparing it against a standard curve prepared in a matching biological matrix.[\[9\]](#)

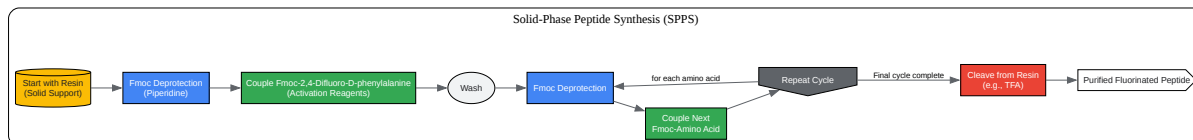
## Visualizations: Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and concepts.



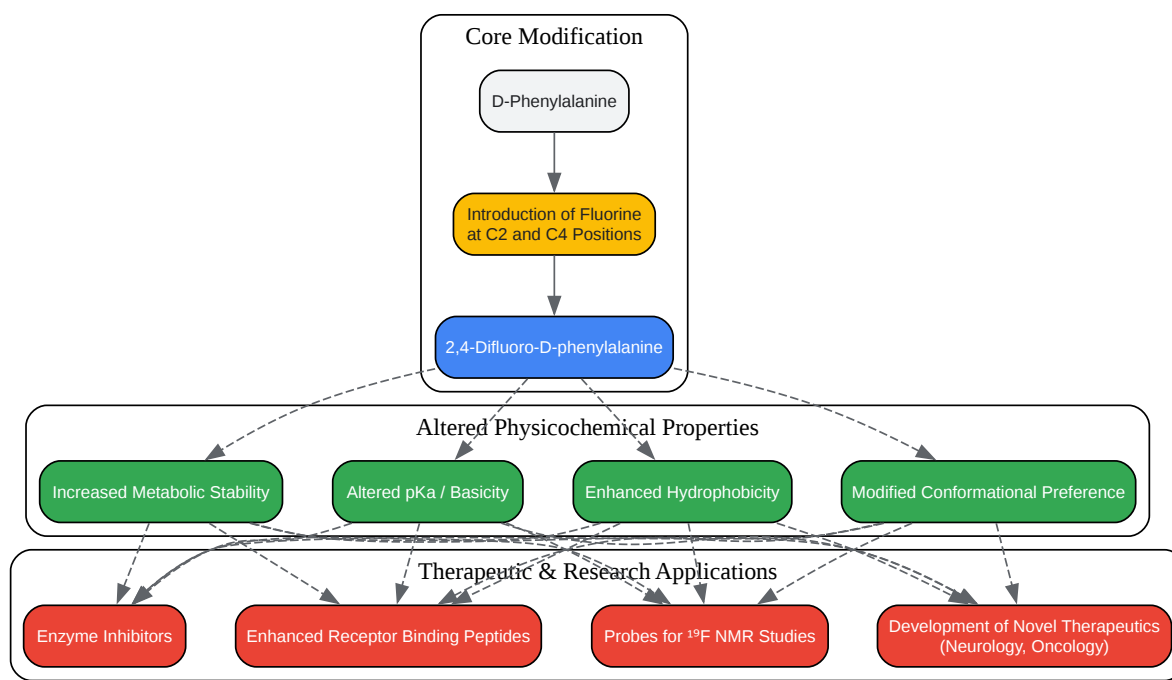
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Caption: Workflow for biosynthetic incorporation of **2,4-Difluoro-D-phenylalanine**.



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Caption: Generalized workflow for solid-phase synthesis of a fluorinated peptide.



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Caption: Impact of fluorination on properties and applications of D-phenylalanine.

## Signaling Pathways and Biological Context

While **2,4-Difluoro-D-phenylalanine** is not known to be a direct modulator of a specific signaling pathway itself, its value lies in its incorporation into peptides that target various biological systems. The introduction of fluorine can significantly enhance the therapeutic properties of these peptides.<sup>[2][12]</sup>

- **Enzyme Inhibition:** Fluorinated amino acids are used to design potent enzyme inhibitors. The strong carbon-fluorine bond can increase the metabolic stability of a peptide, preventing its

rapid degradation and prolonging its inhibitory action.[2]

- **Receptor Binding:** The altered electronic nature of the difluorinated phenyl ring can enhance binding affinity to specific receptors. This is critical in drug development for creating more potent and selective agonists or antagonists for targets like G-protein coupled receptors (GPCRs).[1][13]
- **Modulation of Protein-Protein Interactions:** By replacing a natural amino acid with a fluorinated analog, researchers can study and modulate protein-protein interactions, which are central to many signaling cascades involved in diseases like cancer.[2]
- **Phenylalanine Metabolism Context:** In biological systems, L-phenylalanine is a precursor for numerous compounds and is metabolized via pathways like the phenylalanine hydroxylase pathway.[14][15][16] While **2,4-Difluoro-D-phenylalanine** is a synthetic D-amino acid and not a direct substrate for these pathways, its structural similarity allows it to act as a competitive inhibitor or be incorporated into peptides that interfere with these processes. Another related pathway is the Ehrlich pathway in yeast, which converts L-phenylalanine to valuable flavor compounds.[17] The study of synthetic analogs provides insights into the specificity and mechanisms of the enzymes involved in these natural metabolic routes.

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